molecular formula C9H9ClN2O4 B13918136 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

Cat. No.: B13918136
M. Wt: 244.63 g/mol
InChI Key: GJWNLFWPZNPSPH-UHFFFAOYSA-N
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Description

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine atom at the 2-position, a tetrahydrofuran-3-yloxy substituent at the 6-position, and a carboxylic acid group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity .

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloro-6-(oxolan-3-yloxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9ClN2O4/c10-9-11-6(8(13)14)3-7(12-9)16-5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14)

InChI Key

GJWNLFWPZNPSPH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC(=NC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

Starting Materials and Key Intermediates

The synthesis generally begins with 4,6-dichloropyrimidine , a commercially available heterocyclic compound, which serves as the core scaffold for subsequent functionalization.

The tetrahydrofuran-3-yloxy substituent is introduced via nucleophilic substitution of the chlorine atom at the 6-position by the corresponding tetrahydrofuran-3-ol or its derivatives, under basic conditions to generate the pyrimidine ether linkage.

The carboxylic acid group at the 4-position may be introduced either by direct substitution or by subsequent oxidation/hydrolysis of ester intermediates.

General Synthetic Route

Step 1: Nucleophilic Substitution at the 6-Position
  • Reagents: 4,6-dichloropyrimidine, tetrahydrofuran-3-ol or its sodium salt
  • Conditions: Reaction in a polar aprotic solvent (e.g., DMF or methanol) with a base such as sodium methoxide or sodium hydride to generate the alkoxide nucleophile.
  • Catalysts: Bicyclic amines such as quinuclidine or its hydrochloride salt have been reported to catalyze this condensation efficiently, enhancing reaction rates and yields.

Detailed Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield Notes
1 6-Chlorine substitution by tetrahydrofuran-3-ol 4,6-dichloropyrimidine, sodium methoxide, methanol, quinuclidine catalyst, room temperature to reflux High (typically >80%) Single solvent system; catalyst improves rate and yield
2 Hydrolysis of ester to acid Aqueous LiOH or NaOH in methanol or THF, room temperature to reflux 90-99% Mild conditions to avoid decomposition; monitored by TLC or HPLC

Alternative Synthetic Approaches

  • Some procedures employ chlorination agents such as phosphorus oxychloride (POCl3) to activate intermediates for nucleophilic substitution.
  • Coupling reactions using amines and activated carboxylic acid derivatives (e.g., acid chlorides) have been used in related pyrimidine carboxylic acid syntheses but are less common for this specific compound.

Analysis of Preparation Methods

Advantages

  • The use of bicyclic amine catalysts such as quinuclidine allows for efficient nucleophilic substitution under mild conditions, improving industrial scalability.
  • Single solvent systems reduce complexity and cost.
  • High yields and purity are achievable with optimized reaction times and temperatures.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Solvent Temperature Yield Comments
Method A 4,6-Dichloropyrimidine + tetrahydrofuran-3-ol Sodium methoxide Quinuclidine hydrochloride Methanol RT to reflux >80% Efficient, single solvent, industrially favorable
Method B Ester intermediate hydrolysis LiOH or NaOH None Methanol/THF RT to reflux 90-99% Mild conditions, high yield
Method C Chlorination and substitution POCl3, amines None Various Elevated temperatures Moderate to high Used in related pyrimidine syntheses

Complete Research Results and Characterization

  • Yields: The nucleophilic substitution step typically yields over 80%, while hydrolysis of esters to acids can reach up to 99% yield under optimized conditions.
  • Purity: Products are characterized by NMR, IR, and melting point analysis to confirm structure and purity.
  • Reaction Times: Condensation reactions catalyzed by quinuclidine typically complete within hours, whereas hydrolysis steps may require several hours to overnight.
  • Environmental and Safety Notes: Avoidance of excess titanium tetrachloride and use of mild bases and solvents improve safety and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid with two structurally analogous compounds: 2-chloro-6-methylpyrimidine-4-carboxylic acid () and 6-chloro-4-hydroxypyrimidine ().

Structural and Functional Group Differences
Compound Name Substituent at Position 6 Functional Group at Position 4 CAS Number Key Structural Features
This compound Tetrahydrofuran-3-yloxy (ether) Carboxylic acid Not provided Bulky ether group; acidic carboxyl
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Methyl Carboxylic acid 89581-58-8 Small alkyl group; high acidity (carboxyl)
6-Chloro-4-hydroxypyrimidine () Chlorine Hydroxyl 4765-77-9 Hydroxyl group; less polar than carboxyl

Key Observations :

  • Acidity and Solubility : The carboxylic acid group in the target compound and ’s analog confers higher acidity (pKa ~2–3) compared to the hydroxyl group in (pKa ~8–10), enhancing water solubility at physiological pH .
  • Reactivity : The 2-chloro substituent in all three compounds is susceptible to nucleophilic displacement, but the tetrahydrofuran-3-yloxy group in the target compound may stabilize intermediates through hydrogen bonding or steric effects .

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